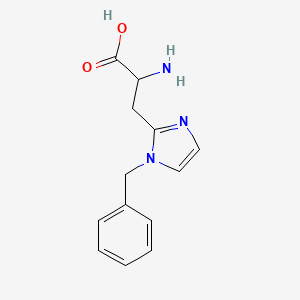![molecular formula C24H24N2O B14358894 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole CAS No. 95922-41-1](/img/structure/B14358894.png)
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are often used as pharmacophores in medicinal chemistry. This particular compound features a benzimidazole core with a complex substituent, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction conditions often include the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Industrial production methods may involve microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as iron powder and formic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,4(5)-disubstituted imidazoles .
Aplicaciones Científicas De Investigación
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to inhibit various enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses .
Comparación Con Compuestos Similares
1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-Substituted aryl and alkyl benzimidazoles: Synthesized using microwave-assisted methods for higher yields.
The uniqueness of this compound lies in its specific substituent pattern, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
95922-41-1 |
|---|---|
Fórmula molecular |
C24H24N2O |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1-[[4-(4-butylphenoxy)phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C24H24N2O/c1-2-3-6-19-9-13-21(14-10-19)27-22-15-11-20(12-16-22)17-26-18-25-23-7-4-5-8-24(23)26/h4-5,7-16,18H,2-3,6,17H2,1H3 |
Clave InChI |
CURXOFOQSKSAHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)CN3C=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)



![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)


![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)



